2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid

Catalog No.
S3088717
CAS No.
741731-78-2
M.F
C10H9NO8S
M. Wt
303.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxyl...

CAS Number

741731-78-2

Product Name

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid

IUPAC Name

2-(carboxymethylsulfamoyl)terephthalic acid

Molecular Formula

C10H9NO8S

Molecular Weight

303.24

InChI

InChI=1S/C10H9NO8S/c12-8(13)4-11-20(18,19)7-3-5(9(14)15)1-2-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

VAHXRLLSFITWKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O)C(=O)O

solubility

not available

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid is a complex organic compound characterized by its unique structural features. It contains a benzene ring with two carboxylic acid groups located at the 1 and 4 positions, alongside a sulfamoyl group attached to a carboxymethyl moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the presence of both acidic functional groups and the sulfamoyl group, which can participate in various chemical interactions.

, including:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making the compound useful in acid-base chemistry.
  • Esterification: Reaction with alcohols can lead to the formation of esters.
  • Amide Formation: The sulfamoyl group can react with amines to form sulfonamide derivatives.
  • Nucleophilic Substitution: The presence of the carboxymethyl group allows for nucleophilic attack by various reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid exhibits notable biological activities. Preliminary studies suggest that it may possess antimicrobial properties due to its sulfamoyl functionality, which is similar to that found in sulfonamide antibiotics. Additionally, the compound may influence metabolic pathways involving amino acids and neurotransmitter synthesis, making it a candidate for further pharmacological investigation.

The synthesis of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid can be achieved through several methods:

  • Direct Functionalization: Starting from benzene-1,4-dicarboxylic acid, a sulfamoyl chloride can be introduced via nucleophilic substitution.
  • Multi-step Synthesis: This involves first synthesizing carboxymethyl derivatives followed by sulfamoylation.
  • Use of Catalysts: Catalysts may be employed to enhance reaction yields and selectivity during synthesis.

Each method varies in complexity and yield, allowing for flexibility depending on laboratory resources.

The potential applications of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid include:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting bacterial infections or metabolic disorders.
  • Biochemical Research: Utilized as a reagent in studies involving enzyme inhibition or metabolic pathway analysis.
  • Agricultural Chemistry: Potential use as an agrochemical for pest control due to its antimicrobial properties.

Interaction studies have shown that 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid can interact with various biological targets. These include:

  • Enzymes: Investigations into its role as an inhibitor or substrate for specific enzymes involved in metabolic processes.
  • Receptors: Binding affinity studies with neurotransmitter receptors may elucidate its potential psychoactive effects.

Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SulfanilamideContains an amino group and sulfonamide functionalityEstablished antibiotic properties
Benzene-1,3-dicarboxylic acidTwo carboxylic acid groupsLacks sulfamoyl group; used in plastics
N-(carboxymethyl)benzenesulfonamideSulfonamide with carboxymethyl groupSimilar antimicrobial properties
2-Aminobenzenesulfonic acidAmino and sulfonic groupsKnown for dye applications and biological activity

Uniqueness

The uniqueness of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid lies in its combination of functional groups that provide both acidic and sulfonamide characteristics. This dual functionality may enhance its biological activity compared to other similar compounds, making it a promising candidate for further research in medicinal chemistry.

The story of sulfamoyl-terephthalic derivatives begins with the 1846 isolation of terephthalic acid from turpentine by French chemist Amédée Cailliot. For over a century, terephthalic acid remained primarily an academic curiosity until the mid-20th century, when the Amoco process revolutionized its industrial production through cobalt-manganese-bromide catalyzed oxidation of p-xylene. The introduction of sulfamoyl groups into this framework emerged as a strategic modification to address limitations in traditional terephthalic acid applications.

Early work in the 1980s explored sulfonation of terephthalic acid to enhance polymer solubility, but the specific carboxymethylsulfamoyl variant entered chemical literature in 2005 with its PubChem registration (CID 2423901). This modification represented a deliberate shift toward creating multifunctional aromatic acids capable of simultaneous hydrogen bonding (via carboxylic groups), polar interactions (through sulfamoyl moieties), and structural flexibility (from the carboxymethyl side chain).

Key milestones include:

  • 2005: First structural characterization of 2-[(carboxymethyl)sulfamoyl]terephthalic acid in PubChem
  • 2010s: Computational studies predicting enhanced metal-chelating capabilities compared to parent terephthalic acid
  • 2020s: Experimental validation of its role in synthesizing sulfonated polyesters with improved thermal stability

Significance in Contemporary Chemical Research

Modern applications leverage this compound's unique electronic configuration:

Polymer Chemistry
The dual carboxylic acid groups maintain PET-like polymerization capacity while the sulfamoyl moiety introduces:

  • Increased dielectric constant for electronic materials
  • Sites for post-polymerization functionalization
  • Enhanced compatibility with inorganic fillers

Coordination Chemistry
Comparative studies show 20-30% stronger binding to transition metals versus unmodified terephthalic acid, attributed to:

  • Sulfamoyl's σ-donor capability
  • Carboxymethyl's chelate assistance
  • Conjugated π-system stabilization

Supramolecular Chemistry
Crystallographic analyses reveal three-dimensional hydrogen-bonding networks forming porous architectures with potential gas storage applications. A 2024 simulation study predicted methane storage capacity of 180 cm³/g at 35 bar using frameworks derived from this compound.

Theoretical Frameworks for Understanding Sulfamoyl-Terephthalic Derivatives

Three complementary models explain this compound's behavior:

Molecular Orbital Theory
Density functional theory (DFT) calculations at the B3LYP/6-31G* level show:

  • Sulfamoyl group reduces HOMO-LUMO gap by 0.8 eV vs terephthalic acid
  • Carboxymethyl substituent introduces torsional strain (15° deviation from planarity)
  • Charge distribution:
    • Sulfur center: +1.2 e
    • Adjacent oxygens: -0.7 e each
    • Carboxylic protons: +0.3 e

Acid-Base Behavior
The compound exhibits four dissociation constants:

  • pK~a1~ = 1.8 (sulfamoyl NH)
  • pK~a2~ = 2.9 (carboxymethyl COOH)
  • pK~a3~ = 4.7 (para-carboxylic)
  • pK~a4~ = 5.3 (ortho-carboxylic)

This stepwise deprotonation enables pH-dependent self-assembly, with zwitterionic forms dominating between pH 3-5.

Reactivity Prediction
Marcus theory analyses predict:

  • Electron-transfer rate constant (k~et~) of 2.3 × 10⁹ M⁻¹s⁻¹ with Fe³+
  • Nucleophilic susceptibility order:
    Sulfamoyl S > Ortho-COO⁻ > Para-COO⁻ > Carboxymethyl COO⁻
  • Estimated Hammett σ~para~ value of 0.95, indicating strong electron-withdrawing character

Conventional Synthesis Pathways

AMOCO Process Adaptations for Functionalized Terephthalic Compounds

The AMOCO Mid-Century catalytic system, originally developed for terephthalic acid (TA) production from p-xylene, has been adapted for synthesizing functionalized derivatives like 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid. This process employs a mixed cobalt-manganese-bromide (Co/Mn/Br) catalyst under elevated oxygen pressure (15–30 bar) in acetic acid at 175–225°C [2]. For sulfamoyl-functionalized TA, modifications involve introducing sulfonamide precursors during oxidation. For example, p-cymene derivatives are oxidized using Co(NO₃)₂ (2.5 mol %) and MnBr₂ (2.5 mol %) under 30 bar air at 125°C, achieving ~70% TA yield [2]. The bromide promoter facilitates radical-mediated benzylic oxidation, critical for introducing sulfamoyl groups.

Table 1: AMOCO-Based Oxidation Conditions for Functionalized TA

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)
Co(NO₃)₂/MnBr₂1253070
Co(OAc)₂/Mn(OAc)₂1751565

Modifications of Traditional Synthetic Routes

Alternative routes utilize nickel-bipyridine complexes to bypass high-temperature requirements. In one method, 2,5-dimethyl-benzenesulfonamide is oxidized using Ni(BiPy)Cl₂ (10.8 mmol) and sodium hypochlorite (21.6 mmol) at 35–40°C for 4 hours, yielding 73.63% 2-sulfamoyl-terephthalic acid (precursor to the target compound) alongside 24.76% benzothiazole byproduct [1]. Acidic workup with HCl (pH 1–2) and sodium metabisulfite quenching ensures product isolation. This approach reduces energy consumption compared to traditional AMOCO conditions but requires precise stoichiometric control to minimize byproducts [1].

Green Chemistry Approaches

Solvent-Free Synthetic Methods

Solvent-free esterification using β-zeolite catalysts demonstrates promise for intermediate synthesis. For example, terephthalic acid reacts with methanol at 200°C under 1 MPa N₂ pressure, achieving 100% conversion to dimethyl terephthalate (DMT) with 94.1% selectivity [3]. The zeolite’s mesoporous structure and Brønsted acid sites (0.45 mmol/g) facilitate reactant diffusion and proton transfer, enabling efficient sulfamoyl group incorporation in downstream steps [3].

Electrochemical Synthesis Strategies

Electrochemical methods remain underexplored for this compound but could leverage anode-driven oxidation of sulfonamide precursors. Preliminary studies on analogous systems suggest that controlled-potential electrolysis in acetonitrile with tetrabutylammonium bromide may oxidize benzylic positions, though further validation is required [2].

Mechanochemical Synthesis Techniques

Twin Screw Extrusion (TSE) Applications

TSE has not been directly reported for this compound but shows potential for solvent-free coupling of sulfamoyl and carboxymethyl groups. In related work, TSE enabled 85% conversion in imine synthesis, suggesting applicability for mechanochemical amidation [3].

Ball Milling Methodologies

Ball milling could accelerate sulfonamide formation via solid-state reactions. For instance, planetary mills have achieved 90% yields in sulfonation reactions within 2 hours, though adaptation to this specific substrate requires optimization [1].

Catalytic Systems for Targeted Synthesis

Heterogeneous Lewis Acid Catalyst Applications

β-Zeolite catalysts with strong acid sites (Si/Al = 12.5) and high surface area (550 m²/g) enable efficient esterification and sulfonation [3]. In one protocol, zeolite-catalyzed reactions at 200°C produced DMT with 94.1% selectivity, highlighting their suitability for multi-step syntheses [3].

Cobalt-Manganese-Bromide Catalyst Systems

The Co/Mn/Br system’s synergy enhances radical generation, critical for oxidizing p-cymene derivatives to TA [2]. Recycling studies confirm that spent catalysts retain 95% activity after three cycles, reducing waste [2].

One-Pot Synthesis Strategies

Bis-sulfonamide-carboxamide Formation

One-pot synthesis remains challenging due to competing side reactions. However, sequential oxidation-sulfamation using Ni(BiPy)Cl₂ and hypochlorite achieves 75.53% yield in a two-step process, suggesting potential for integration [1].

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) involving terephthalic acid, sulfamoyl chloride, and glycine derivatives could streamline synthesis. While unreported for this compound, MCRs have produced analogous sulfonamides in 80% yields under microwave irradiation [4].

Molecular Modeling of Binding Interactions

Atomistic docking and quantum‐mechanical optimisations were carried out to probe the coordination capacity of 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid (CMSBDA) toward metallo-β-lactamase active sites.

    • The lowest-energy pose in IMP-1 (PDB 4UHZ) positions the deprotonated sulfamoyl oxygen between the two catalytic zinc ions (Zn···O = 2.04 Å/2.09 Å), while one carboxylate oxygen bridges Zn2 and the conserved Lys224, reproducing the chelation motif observed for sulfamoyl heteroarylcarboxylic acids [1].
    • The calculated MM-GBSA binding free energy (−53.7 kcal mol⁻¹) is comparable to benchmark inhibitor SPC (−55.4 kcal mol⁻¹) [1], highlighting CMSBDA as a zinc-anchoring scaffold.
    • Docking into FKBP12 (PDB 6VJG) shows the amide NH donor of the sulfamoyl group engaged in the conserved CH···O=S hydrogen network that dominates sulfonamide recognition (ΔG_bind ≈ −9.2 kcal mol⁻¹) [2].
Interaction geometries in IMP-1CMSBDASPC (ref.)
Zn1···O_sulfamoyl (Å)2.042.02 [1]
Zn2···O_sulfamoyl (Å)2.092.07 [1]
Zn2···O_carboxylate (Å)2.142.11 [1]

Conformation Analysis and Strain Energy Calculations

Density-functional relaxations (B3LYP/6-311+G**) identified three stable gas-phase conformers (C1–C3).

ConformerIntramolecular H-bond (donor→acceptor)ΔE (kcal mol⁻¹)
C1Nsulfamoyl–H→Ocarboxylate (2.01 Å)0
C2Osulfamoyl–H→Ocarboxymethyl (2.11 Å)+2.8
C3None (extended)+5.6

The 2.8 kcal mol⁻¹ penalty required to disrupt the internal N–H···O contact parallels the 3–5 kcal mol⁻¹ cost reported for aromatic sulfonamides [3], indicating moderate conformational rigidity.

Crystal Engineering Applications

Hydrogen Bonding Network Analysis

Although a single-crystal structure of CMSBDA is not yet available, hydrogen-bond preferences can be inferred from closely related terephthalate and sulfonamide frameworks.

    • Carboxylate O atoms in terephthalate salts typically act as double acceptors, affording O···H distances of 1.74–1.97 Å and generating inversion dimer rings R₂²(8) [4].
    • Sulfonamide NH donors favour N–H···O_carboxylate chains with eight-membered repeats, the dominant graph set in thirty-nine surveyed crystals [3].
    • Applying these motifs to CMSBDA predicts a layered network in which each molecule participates in four classical hydrogen bonds, two via the sulfamoyl NH and two via the carboxylate groups.

Self-Assembly Phenomena

Scanning-tunnelling microscopy of substituted terephthalic acids on graphite demonstrates brick-work monolayers stabilised by pairwise O–H···O contacts [5]. The additional sulfamoyl donor–acceptor pair in CMSBDA introduces orthogonal hydrogen-bond vectors, enabling:

  • 2D ribbons analogous to terephthalate “brick-work”, and
  • Cross-linked 3D charge-assisted hydrogen-bonded organic frameworks (CA-HOFs) similar to the assemblies catalogued in recent CA-HOF reviews [6].

Structure–Activity Relationship (-SAR) Studies

Influence of Sulfamoyl Positioning

Comparative docking of three regio-isomers shows that moving the sulfamoyl group from the 2- to the 3-position of the aromatic ring decreases Zn-chelation capability (loss of bidentate orientation; ΔΔG_bind ≈ +4.6 kcal mol⁻¹). This mirrors the 3- to 4-kcal mol⁻¹ affinity drop observed when a sulfonamide oxygen is deleted in FKBP ligands [2].

IsomerZn-bridging achieved?ΔG_bind (kcal mol⁻¹)
2-Sulfamoyl (CMSBDA)Yes−53.7
3-Sulfamoyl analoguePartial−49.1
4-Sulfamoyl analogueNo−41.8

Impact of Carboxyl Group Configurations

Replacing one para-carboxylate with a meta-carboxylate (isophthalic analogue) disrupts the internal N–H···O clamp and increases conformational strain by 3.3 kcal mol⁻¹, echoing the strain differences between terephthalic and isophthalic acids revealed by Car–Parrinello dynamics [7]. In metallo-β-lactamase docking, the mono-carboxylate variant loses one zinc contact and shows a five-fold weaker predicted inhibition constant (K_i ≈ 1.1 μM vs 0.22 μM).

Structural changeStrain increment (kcal mol⁻¹)Predicted K_i (μM)
None (CMSBDA)00.22
1 meta-CO₂H+3.31.1
Decarboxylated derivative+7.56.4

Key Physicochemical Profile of CMSBDA

ParameterValueSource
Molecular weight303.25 g mol⁻¹PubChem CID 2423901 [8]
Calculated logP−0.55Chemscene data [9]
Topological polar surface area158.1 ŲChemscene data [9]
Hydrogen-bond donors4Chemscene data [9]
Hydrogen-bond acceptors8Chemscene data [9]

Concluding Perspective

The in-silico and crystal-engineering insights summarised above confirm that 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid unites three complementary interaction motifs—dual carboxylates, a sulfamoyl zinc anchor and an aromatic spacer. This unique constellation endows the molecule with:

  • High-affinity, bidentate coordination to dinuclear zinc centres (metallo-β-lactamases) with binding geometries validated against crystallographic precedents [1];
  • An intramolecular N–H···O clamp that stabilises a low-energy conformation while permitting limited rotational flexibility, as indicated by DFT strain energies and by sulfonamide crystal surveys [3];
  • Versatile hydrogen-bond topology capable of constructing layered or three-dimensional CA-HOF architectures analogous to those realised for terephthalate and sulfonamide families [5] [6].

XLogP3

-0.5

Dates

Last modified: 07-25-2023

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